molecular formula C10H8O2 B1584652 1H-Indene-2-carboxylic acid CAS No. 41712-14-5

1H-Indene-2-carboxylic acid

Cat. No. B1584652
CAS RN: 41712-14-5
M. Wt: 160.17 g/mol
InChI Key: BINGGEWUXWUXMJ-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .


Synthesis Analysis

The synthesis of 1H-Indene-2-carboxylic acid and its derivatives has been achieved through various methods. One approach involves the reductive cyclization of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst . Another method involves a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones, followed by capturing the in situ generated ketene intermediates with various alcohols .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Indene-2-carboxylic acid are not detailed in the search results, it’s worth noting that indole derivatives, which include compounds like 1H-Indene-2-carboxylic acid, have been found to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1H-Indene-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 300.2±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 136.9±16.7 °C .

Scientific Research Applications

Anti-Alzheimer Agents

1H-Indene-2-carboxylic acid: derivatives have been studied for their potential as multi-targeted anti-Alzheimer agents. A series of compounds were synthesized and evaluated for their ability to inhibit cholinesterase enzymes and amyloid beta (Aβ 1–42) aggregation . These compounds showed promise in acting as noncompetitive inhibitors, suggesting potential for the prevention and treatment of Alzheimer’s disease.

Cholinesterase Inhibition

The inhibitory activities of 1H-Indene-2-carboxylic acid derivatives on cholinesterases (ChEs) have been measured, showing higher inhibitory activity against butyrylcholinesterase (BuChE) than acetylcholinesterase (AChE) . This indicates potential applications in treating diseases where cholinesterase activity is a factor, such as Alzheimer’s disease.

Metal Chelation Abilities

These compounds have also been evaluated for their metal chelation abilities . The ability to chelate metal ions can be significant in the treatment of various diseases, including neurodegenerative disorders where metal ion homeostasis is disrupted.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives, which are structurally related to 1H-Indene-2-carboxylic acid , have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that 1H-Indene-2-carboxylic acid could be modified to develop novel inhibitors for HIV treatment.

Asymmetric Reduction of Ketones

A study has highlighted the use of biocatalysts in the asymmetric reduction of ketones to produce chiral alcohols . 1H-Indene-2-carboxylic acid derivatives could potentially be used in this process, expanding the biocatalytic toolbox for practical applications in producing enantiomerically pure substances.

Future Directions

The future directions for 1H-Indene-2-carboxylic acid and its derivatives could involve exploring their potential in biotransformation processes . These processes are being praised and explored for the synthesis of chemical compounds on a laboratory scale and even on a large industrial scale due to their environment-friendly and economically attractive nature .

properties

IUPAC Name

1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINGGEWUXWUXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341747
Record name 1H-Indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-2-carboxylic acid

CAS RN

41712-14-5
Record name 1H-Indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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